1-cyclopentyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
説明
1-cyclopentyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as CPP or CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA), which is important for regulating neuronal excitability in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.
作用機序
As mentioned earlier, 1-cyclopentyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide-115 inhibits GABA-AT, leading to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that acts to reduce neuronal excitability. By increasing GABAergic neurotransmission, 1-cyclopentyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide-115 may have a calming and anticonvulsant effect.
Biochemical and physiological effects:
1-cyclopentyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide-115 has been shown to increase GABA levels in the brain in both animals and humans. It has also been shown to reduce seizure activity in animal models of epilepsy. In addition, 1-cyclopentyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide-115 has been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
1-cyclopentyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide-115 is a potent and selective inhibitor of GABA-AT, making it a useful tool for studying GABAergic neurotransmission in the brain. However, its effects may be limited to certain brain regions or cell types, and it may not be effective in all neurological or psychiatric disorders.
将来の方向性
There are several potential future directions for research on 1-cyclopentyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide-115. One area of interest is its potential use in the treatment of addiction, particularly to drugs of abuse such as cocaine and methamphetamine. Another area of interest is its potential use in the treatment of schizophrenia, where GABAergic dysfunction has been implicated. Finally, there is interest in developing more selective and potent inhibitors of GABA-AT, which may have improved therapeutic efficacy and fewer side effects.
科学的研究の応用
1-cyclopentyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide-115 has been studied for its potential therapeutic effects in a variety of neurological and psychiatric disorders. These include epilepsy, addiction, anxiety, depression, and schizophrenia. Preclinical studies have shown promising results in animal models, and clinical trials have been conducted in humans for some indications.
特性
IUPAC Name |
1-cyclopentyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-12-6-5-9-16(13(12)2)19-18(22)14-10-17(21)20(11-14)15-7-3-4-8-15/h5-6,9,14-15H,3-4,7-8,10-11H2,1-2H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZPMVLJIIRDMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CC(=O)N(C2)C3CCCC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。